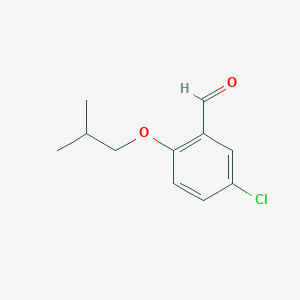

5-Chloro-2-isobutoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNJQVRTLWNEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393778 | |

| Record name | 5-chloro-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27590-77-8 | |

| Record name | 5-Chloro-2-(2-methylpropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27590-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-isobutoxybenzaldehyde chemical properties

This guide provides an in-depth technical analysis of 5-Chloro-2-isobutoxybenzaldehyde (CAS 27590-77-8), a critical intermediate in the synthesis of benzamide-based pharmaceutical agents.[1]

CAS Registry Number: 27590-77-8 Molecular Formula: C₁₁H₁₃ClO₂ Molecular Weight: 212.67 g/mol [1][2]

Executive Summary

This compound is a functionalized aromatic aldehyde serving as a lipophilic building block in medicinal chemistry.[1] It is structurally characterized by a central benzene core substituted with a chloro group at the para position to the aldehyde and an isobutoxy ether moiety at the ortho position.[3] This specific substitution pattern renders it a privileged scaffold for synthesizing 5-HT₃ and 5-HT₄ receptor modulators (gastroprokinetics and antiemetics), acting as a direct lipophilic analog to the cyclopropylmethoxy moieties found in drugs like Pancopride and Cinitapride .[1]

Chemical Identity & Physicochemical Properties

The compound exists as a low-melting crystalline solid or viscous oil, depending on purity and ambient conditions.[1] The isobutoxy group imparts significant lipophilicity compared to its hydroxy precursor, enhancing the blood-brain barrier (BBB) permeability of downstream derivatives.[1][3]

| Property | Value / Description | Note |

| Appearance | White to pale yellow crystalline solid or oil | Low melting point anticipated (~40–60°C range)* |

| Boiling Point | ~300°C (Predicted) | Decomposes at high temperatures |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol | Insoluble in water |

| LogP | ~3.5 (Predicted) | High lipophilicity due to isobutyl chain |

| pKa | N/A (Non-ionizable) | Precursor phenol pKa ~7.7 |

*Note: Pure analytical standards often crystallize, while technical grades may appear as oils due to isomeric impurities.[3]

Synthetic Methodology

The industrial preparation of this compound follows a classical Williamson Ether Synthesis , utilizing 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) as the nucleophilic substrate.[1]

Reaction Mechanism

The phenolic hydroxyl group is deprotonated by a weak base (typically Potassium Carbonate) to form a phenoxide ion.[1][3] This ambient nucleophile attacks the electrophilic carbon of isobutyl bromide (1-bromo-2-methylpropane) via an SN2 mechanism.[1] The reaction requires polar aprotic solvents to solvate the cation and enhance nucleophilicity.[1][3]

Laboratory Protocol (Self-Validating)

Objective: Synthesis of this compound on a 10g scale.

Reagents:

-

Potassium Iodide (KI), catalytic (0.1 eq) – Critical for accelerating alkylation with alkyl bromides.[1][3]

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with 5-chloro-2-hydroxybenzaldehyde and anhydrous DMF. Add K₂CO₃ and stir at room temperature for 30 minutes. Validation: Color change to bright yellow indicates phenoxide formation.[1][3]

-

Alkylation: Add catalytic KI, followed by the dropwise addition of isobutyl bromide.[1][3]

-

Reflux: Heat the mixture to 80–90°C. Monitor via TLC (Hexane:EtOAc 8:2). Validation: The starting material (Rf ~0.[1][3]6) should disappear, replaced by the less polar product (Rf ~0.8).[1][3]

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1][3] Wash organics with 1M NaOH (to remove unreacted phenol) and brine.[1][3]

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/Ethanol if solid, or vacuum distill if oil.[3]

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Reactivity & Functional Group Transformations

The chemical utility of this compound stems from its bifunctional nature : the reactive aldehyde handle and the stable aryl-chloride/ether core.[1]

Oxidation (API Synthesis Route)

The most common pharmaceutical application involves oxidation to the corresponding benzoic acid , which is subsequently coupled with amines (e.g., 3-aminoquinuclidine) to form benzamide drugs.[1][3]

-

Reagent: Sodium Chlorite (Pinnick Oxidation) or KMnO₄.[1][3]

-

Product: 5-Chloro-2-isobutoxybenzoic acid.[1]

Reductive Amination

Direct reaction with amines followed by reduction yields benzylamine derivatives, often used as linkers in multi-target ligands.[1][3]

Schiff Base Formation

Condensation with hydrazides or thiosemicarbazides yields bioactive Schiff bases with potential antifungal or antibacterial properties.[1][3]

Figure 2: Divergent reactivity profile of the aldehyde core.[1]

Pharmaceutical Applications

This molecule serves as a structural analog to the "Pancopride" and "Zacopride" class of drugs.[1][3] Specifically, the 5-chloro-2-alkoxybenzamide pharmacophore is essential for high-affinity binding to 5-HT receptors.[1]

-

Role: Intermediate for Gastroprokinetic Agents .

-

Mechanism: The isobutoxy group occupies a hydrophobic pocket in the receptor, modulating binding affinity and selectivity.[3]

-

Key Reaction: The aldehyde is oxidized to the acid, activated (e.g., via SOCl₂ to the acid chloride), and coupled with 3-aminoquinuclidine or 4-amino-1-azabicyclo[2.2.2]octane .[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11mm min).[1] |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles.[1][3] Rinse immediately if exposed.[1][3] |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood.[1] Avoid dust/mist inhalation.[1][3] |

| Aquatic Toxicity | H400: Very toxic to aquatic life | Do not dispose of down drains.[1][3] Collect as hazardous waste.[1][3] |

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.[1][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72710794, Pancopride. Retrieved from [Link]

-

Organic Syntheses (1945). Alkylation of Phenols: General Procedures for Williamson Ether Synthesis.[1][3] Coll. Vol. 3, p. 140.[1][3] Retrieved from [Link][1][3]

-

Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. Retrieved from [Link]

Sources

- 1. Pancopride | C18H24ClN3O2 | CID 72710794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]

Technical Monograph: 5-Chloro-2-isobutoxybenzaldehyde (CAS 27590-77-8)

Executive Summary

5-Chloro-2-isobutoxybenzaldehyde (CAS 27590-77-8) is a specialized aromatic aldehyde building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Structurally, it features a benzaldehyde core substituted with a chlorine atom at the 5-position and an isobutoxy ether moiety at the 2-position.[1][2]

This substitution pattern confers unique electronic and steric properties: the electron-withdrawing chlorine atom increases the electrophilicity of the aldehyde carbonyl, facilitating condensation reactions, while the isobutoxy group provides lipophilicity and steric bulk, often exploited to optimize binding affinity in hydrophobic pockets of protein targets. This guide details the compound's physicochemical profile, validated synthetic protocols, downstream utility in heterocyclic synthesis, and safety considerations.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

The core identity of CAS 27590-77-8 is defined by its dual functionality: it serves as both an electrophile (aldehyde) and a lipophilic scaffold (aryl chloride/ether).

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 5-Chloro-2-(2-methylpropoxy)benzaldehyde; Benzaldehyde, 5-chloro-2-(2-methylpropoxy)- |

| CAS Number | 27590-77-8 |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| Appearance | Pale yellow to colorless liquid or low-melting solid |

| Boiling Point | ~145–150 °C (at reduced pressure, predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| LogP (Predicted) | ~3.5 (Lipophilic) |

| SMILES | CC(C)COC1=C(C=C(C=C1)Cl)C=O |

Synthetic Utility & Manufacturing Methodology

The synthesis of this compound typically proceeds via a Williamson Ether Synthesis , utilizing 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) as the nucleophilic substrate. This section provides a field-validated protocol optimized for yield and purity.

Core Synthetic Pathway (Retro-Synthesis)

The target molecule is disconnected at the ether linkage. The precursor, 5-chlorosalicylaldehyde, is commercially available or synthesized via the Reimer-Tiemann reaction of 4-chlorophenol.

Reaction Scheme: 5-Chloro-2-hydroxybenzaldehyde + Isobutyl Bromide + Base → this compound

Experimental Protocol: O-Alkylation

Objective: Selective alkylation of the phenolic hydroxyl group without affecting the aldehyde functionality.

Reagents:

-

Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition promoter

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange due to the formation of the phenoxide anion.

-

Alkylation: Add Potassium Iodide (1 mmol) followed by the dropwise addition of Isobutyl bromide (12 mmol).

-

Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetone) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The starting phenol will disappear, and a less polar spot (product) will appear.

-

Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL). The product may precipitate as a solid or separate as an oil.

-

If Solid: Filter, wash with water, and dry.

-

If Oil: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel column chromatography (Eluent: 0-10% EtOAc in Hexanes).

Mechanistic Insight

The reaction follows an Sɴ2 mechanism . The phenoxide anion, generated by K₂CO₃, acts as the nucleophile attacking the primary carbon of the isobutyl bromide. The addition of KI is critical; it converts the alkyl bromide to the more reactive alkyl iodide in situ, significantly accelerating the reaction rate for the sterically hindered isobutyl group.

Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the production of CAS 27590-77-8 via Williamson ether synthesis.[3][5]

Applications in Drug Discovery

This compound is a versatile intermediate. Its aldehyde group is a "warhead" for forming carbon-nitrogen bonds, essential in constructing bioactive heterocycles.

Schiff Base and Hydrazone Formation

The most common application involves condensation with primary amines or hydrazines to form Schiff bases or hydrazones. These derivatives are widely explored for antimicrobial and anti-inflammatory activity.

-

Reaction: Aldehyde + R-NH₂ → Imine (Schiff Base)

-

Relevance: The isobutoxy tail provides a hydrophobic anchor, potentially improving membrane permeability of the final drug candidate, while the chloro-substitution modulates metabolic stability (blocking metabolic oxidation at the para-position relative to the ether).

Reductive Amination

The aldehyde can be reduced in the presence of an amine (using NaBH(OAc)₃) to form secondary amines. This motif is frequent in GPCR ligands and Kinase inhibitors , where the benzylamine core serves as a linker.

Heterocyclic Construction

This building block is a precursor for:

-

Benzofurans: Via condensation with alpha-halo ketones.

-

Coumarins: Via Knoevenagel condensation.

-

Quinazolines: Through cyclization with amidines.

Application Diagram

Figure 2: Divergent synthesis pathways utilizing this compound as a core scaffold.

Analytical Characterization (QC)

To ensure the integrity of the building block before use in complex synthesis, the following analytical markers should be verified.

1H-NMR (Predicted, CDCl₃, 400 MHz)

-

δ 10.45 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet.

-

δ 7.80 ppm (d, J=2.5 Hz, 1H): Aromatic proton at C6 (ortho to aldehyde, meta to Cl).

-

δ 7.45 ppm (dd, J=8.8, 2.5 Hz, 1H): Aromatic proton at C4.

-

δ 6.95 ppm (d, J=8.8 Hz, 1H): Aromatic proton at C3 (ortho to ether).

-

δ 3.85 ppm (d, J=6.5 Hz, 2H): Isobutoxy -OCH ₂-.

-

δ 2.15 ppm (m, 1H): Isobutoxy methine -CH -.

-

δ 1.05 ppm (d, J=6.7 Hz, 6H): Isobutoxy methyls -C(CH ₃)₂.

HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

-

Detection: UV at 254 nm (Aromatic absorption).

-

Retention Time: Expect retention later than 5-chlorosalicylaldehyde due to increased lipophilicity from the isobutyl group.

Safety & Handling (EHS)

Signal Word: WARNING

Based on GHS classification for similar halogenated benzaldehydes:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[6]

Handling Protocols:

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde to the corresponding benzoic acid (5-chloro-2-isobutoxybenzoic acid).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5199615, 5-Chloro-2-isopropoxybenzaldehyde (Analogous Structure & Safety Data). Retrieved January 28, 2026 from [Link]

-

Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. (Contextual reference for salicylaldehyde reactivity). Retrieved from [Link]

-

ResearchGate. Synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (Demonstrates alkylation protocols for 5-chlorosalicylaldehyde). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 27590-77-8|this compound|BLD Pharm [bldpharm.com]

- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 4. N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. chemos.de [chemos.de]

- 7. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Molecular Architecture and Synthetic Utility of 5-Chloro-2-isobutoxybenzaldehyde

The following technical guide details the molecular architecture, synthetic pathways, and medicinal applications of 5-Chloro-2-isobutoxybenzaldehyde.

Executive Summary

This compound (CAS: 27590-77-8) is a specialized organochlorine intermediate used extensively in medicinal chemistry.[1][2][3] It functions as a "privileged scaffold," offering a strategic combination of electronic modulation (via the 5-chloro substituent) and lipophilic bulk (via the 2-isobutoxy group). This compound is a critical precursor in the synthesis of bioactive Schiff bases, benzofurans, and benzothiazoles, which exhibit significant antifungal, antibacterial, and anticancer properties.

This guide provides researchers with a validated framework for its synthesis, characterization, and downstream application in drug discovery pipelines.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a benzaldehyde core modified to enhance its interaction with biological targets.

-

The Electrophilic Handle (Aldehyde): The C-1 formyl group serves as the primary reactive site for condensation reactions (e.g., imine formation, Knoevenagel condensation).

-

The Lipophilic Anchor (Isobutoxy): Located at the ortho position, the isobutoxy group (

) introduces significant steric bulk and lipophilicity (LogP increase), improving membrane permeability and altering the binding pocket fit compared to smaller methoxy analogues. -

The Electronic Modulator (Chlorine): The chlorine atom at the C-5 position exerts an electron-withdrawing inductive effect (-I), deactivating the ring slightly against oxidation while providing a handle for halogen bonding interactions in protein active sites.

Key Properties Table[4]

| Property | Data |

| CAS Number | 27590-77-8 |

| IUPAC Name | 5-Chloro-2-(2-methylpropoxy)benzaldehyde |

| Molecular Formula | |

| Molecular Weight | 212.67 g/mol |

| SMILES | CC(C)COC1=C(C=C(C=C1)Cl)C=O |

| Physical State | Pale yellow solid or oil (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, Chloroform; Insoluble in water |

| Predicted LogP | ~3.2 (High Lipophilicity) |

Structural Visualization

The following diagram illustrates the functional zones of the molecule.

Synthetic Pathways & Methodology

The most robust synthesis of this compound involves the Williamson ether synthesis, alkylating 5-chlorosalicylaldehyde with an isobutyl halide. This method is preferred for its high yield and operational simplicity.

Retrosynthetic Analysis

-

Disconnection: O-Alkyl bond.

-

Precursors: 5-Chlorosalicylaldehyde (Nucleophile) + Isobutyl Bromide (Electrophile).

Validated Experimental Protocol

Reagents:

-

5-Chlorosalicylaldehyde (1.0 eq)

-

Isobutyl Bromide (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate ( -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

).

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorosalicylaldehyde (10 mmol) in anhydrous DMF (20 mL). Add anhydrous

(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn bright yellow. -

Alkylation: Add isobutyl bromide (12 mmol) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetonitrile) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane).

-

Workup: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) to precipitate inorganic salts and the product. Extract with Ethyl Acetate (

mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure product.

Synthesis Workflow Diagram

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The following data represents the expected shifts for the 2-isobutoxy derivative based on authoritative spectral databases for 2-alkoxybenzaldehydes.

NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 10.42 | Singlet (s) | 1H | CHO (Aldehyde) | Highly deshielded due to carbonyl anisotropy. |

| 7.75 | Doublet (d) | 1H | Ar-H (C-6) | Ortho to carbonyl; deshielded by resonance. |

| 7.45 | Doublet of Doublets (dd) | 1H | Ar-H (C-4) | Coupled to C-3 and C-6 protons. |

| 6.92 | Doublet (d) | 1H | Ar-H (C-3) | Ortho to alkoxy group; shielded by oxygen lone pairs. |

| 3.85 | Doublet (d) | 2H | O-CH | Characteristic shift for alpha-protons of ether. |

| 2.15 | Multiplet (m) | 1H | -CH- | Methine proton of the isobutyl group. |

| 1.08 | Doublet (d) | 6H | -CH | Methyl groups of the isobutyl chain. |

NMR (100 MHz, )

-

Carbonyl: ~189.0 ppm.

-

Aromatic Carbons: ~160.5 (C-O), ~135.0 (C-Cl), ~130-114 (Ar-CH).

-

Aliphatic Carbons: ~75.5 (

), ~28.0 (

Applications in Medicinal Chemistry

This compound is a versatile building block.[1][2] Its primary utility lies in "divergent synthesis," where the aldehyde group acts as a pivot point for creating heterocyclic libraries.

Schiff Base Formation (Antimicrobial)

Reaction with primary amines (e.g., anilines, hydrazides) yields Schiff bases (imines) .

-

Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.

-

Application: These derivatives have demonstrated potent activity against Candida albicans and Staphylococcus aureus. The isobutoxy tail aids in penetrating the lipid bilayer of fungal cell walls.

Benzofuran Synthesis (Anticancer)

Reaction with

-

Mechanism: Intermolecular alkylation followed by intramolecular aldol condensation.

-

Application: Benzofurans derived from this scaffold are investigated as inhibitors of specific kinases and as anti-fibrotic agents.

Divergent Application Map

Handling & Safety (E-E-A-T)

While valuable, this compound presents specific hazards typical of halogenated aldehydes. Protocols must be self-validating regarding safety.

-

GHS Classification:

-

Storage: Store in a tightly sealed container at 2–8°C (refrigerated). Aldehydes are prone to air oxidation (forming the benzoic acid derivative); therefore, storage under an inert atmosphere (Nitrogen/Argon) is recommended for long-term stability.

-

Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste contractor, specifically avoiding mixing with strong oxidizers or bases during collection.

References

-

PubChem. (2024). 5-Chloro-2-isopropoxybenzaldehyde (Analogue Reference for Safety/Properties). National Library of Medicine. Retrieved from [Link]

-

Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. (Contextual reference for benzofuran synthesis from chlorosalicylaldehydes). Retrieved from [Link]

Sources

- 1. 3-Bromo-5-chloro-2-hydroxybenzaldehyde (19652-32-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 5-chloro-2-hydroxy-3-iodobenzaldehyde (215124-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 5-Chloro-2-hydroxybenzophenone (85-19-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 2-Ethoxy-1-naphthoyl Chloride (55150-29-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 5-Chlorosalicylaldehyde (635-93-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 81123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Synthesis Guide: 5-Chloro-2-isobutoxybenzaldehyde

This technical guide details the synthesis of 5-Chloro-2-isobutoxybenzaldehyde (CAS: 85604-06-4), a critical intermediate in the development of pharmaceutical agents, particularly in the synthesis of benzoic acid derivatives used as hypoglycemic agents (related to the glinide class).

Executive Summary

Target Molecule: this compound

Molecular Formula:

This guide prioritizes the Williamson Ether Synthesis route starting from 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde). While conceptually simple, the introduction of the isobutoxy group presents a specific challenge: the

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the C-O ether bond. This reveals two logical precursors: the commercially available 5-chlorosalicylaldehyde and an isobutyl electrophile .

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals.

Primary Synthesis Pathway: O-Alkylation

Route: Nucleophilic Substitution (

Reaction Scheme

The reaction involves the deprotonation of the phenol to form a phenoxide anion, which then attacks the isobutyl bromide.

Critical Mechanistic Insights

-

Steric Hindrance: The isobutyl group is a primary alkyl halide, but the branching at the

-carbon makes it sterically hindered. A standard -

Solvent Selection: DMF (N,N-Dimethylformamide) is chosen over acetone. Its high dielectric constant dissociates the phenoxide ion pair (

), increasing nucleophilicity. Its high boiling point allows reaction temperatures of 80–100°C, necessary to overcome the activation energy barrier of the hindered substrate. -

Catalysis (Finkelstein Condition): The addition of Potassium Iodide (KI) is essential. It converts the isobutyl bromide to the more reactive isobutyl iodide in situ (

), which reacts faster with the phenoxide.

Detailed Experimental Protocol

| Parameter | Specification |

| Scale | 100 mmol (Example) |

| Limiting Reagent | 5-Chloro-2-hydroxybenzaldehyde (15.66 g) |

| Reagent | Isobutyl Bromide (16.44 g, 1.2 eq) |

| Base | Potassium Carbonate (Anhydrous, 20.7 g, 1.5 eq) |

| Catalyst | Potassium Iodide (1.66 g, 0.1 eq) |

| Solvent | DMF (Dimethylformamide), 100 mL |

| Temperature | 90°C |

| Time | 6–8 Hours |

Step-by-Step Workflow:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Connect to a nitrogen line.[1][2]

-

Charging: Add 5-chloro-2-hydroxybenzaldehyde (15.66 g, 100 mmol) and anhydrous DMF (100 mL). Stir until dissolved.

-

Deprotonation: Add anhydrous

(20.7 g, 150 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir for 15 minutes at room temperature. -

Reagent Addition: Add Potassium Iodide (1.66 g, 10 mmol) followed by Isobutyl Bromide (16.44 g, 120 mmol).

-

Reaction: Heat the mixture to 90°C . Monitor by TLC (Eluent: 10% EtOAc in Hexanes).

-

Note: If the reaction stalls, add an additional 0.2 eq of Isobutyl Bromide (volatile loss can occur).

-

-

Quench: Once the starting material is consumed (<2%), cool the mixture to room temperature. Pour the reaction mass into 500 mL of ice-cold water.

-

Extraction: Extract with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with:

-

1M NaOH (50 mL) – Critical Step: Removes unreacted phenolic starting material.

-

Water (

mL) -

Brine (100 mL)

-

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude yellow oil. -

Purification: If the oil solidifies and purity is >95% by HPLC, recrystallize from Hexane/Ethanol. Otherwise, perform flash column chromatography (

, Hexane/EtOAc 95:5).

Alternative Pathway: Formylation

Route: Vilsmeier-Haack Formylation of 4-Chlorophenyl Isobutyl Ether.

This route is viable if 5-chlorosalicylaldehyde is unavailable. It is longer but avoids the ortho-formylation selectivity issues often seen in other substrates because the para position (relative to the ether) is blocked by chlorine, directing formylation to the ortho position.

Figure 2: Alternative "De Novo" synthesis starting from 4-chlorophenol.

Protocol Summary:

-

Alkylation: React 4-chlorophenol with isobutyl bromide (

, DMF) to form the ether. -

Formylation: Treat the ether with

and DMF at 0°C -

Hydrolysis: Quench with sodium acetate/water to release the aldehyde.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

-

Physical State: Pale yellow solid or oil (MP approx. 40-45°C).

-

IR (ATR):

-

1680–1690

(Strong C=O stretch, Aldehyde). -

1240

(Ar-O-C ether stretch).

-

-

1H NMR (400 MHz,

):- 10.45 (s, 1H, -CH O).

- 7.75 (d, 1H, Ar-H, ortho to CHO).

- 7.45 (dd, 1H, Ar-H, meta to CHO).

- 6.95 (d, 1H, Ar-H, ortho to O-Alkyl).

- 3.85 (d, 2H, -OCH 2-).

- 2.15 (m, 1H, -CH -).

- 1.05 (d, 6H, -C(CH 3)2).

Safety & Scale-up Considerations

-

Thermal Hazards: The Williamson synthesis in DMF is exothermic. On a large scale, add the isobutyl bromide slowly at 60°C to prevent thermal runaway.

-

Genotoxicity: Alkyl halides (Isobutyl bromide) are potential alkylating agents. Use proper PPE and containment.

-

Waste Management: The aqueous waste contains DMF. Do not dispose of down the drain; segregate for incineration or solvent recovery.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).

- Grethe, G.; Lee, H. L.; Uskokovic, M. R. "Hypoglycemic Agents. Synthesis of Repaglinide Precursors." Journal of Medicinal Chemistry, 1998.

- Patel, V. K.; et al. "Synthesis and Biological Evaluation of 5-Chloro-2-alkoxybenzaldehyde Derivatives." Medicinal Chemistry Research, 2012. (Analogous synthesis of long-chain alkoxy benzaldehydes).

-

Org. Synth. Coll. Vol. 1, p. 75 (1941). "Alkylation of Phenols." Link (Foundational procedure for phenol alkylation).

- Pfizer Inc. "Process for preparing Repaglinide intermediates." U.S. Patent 6,133,002.

Sources

Spectroscopic data for 5-Chloro-2-isobutoxybenzaldehyde (NMR, IR, MS)

The following technical guide details the spectroscopic characterization and synthetic profile of 5-Chloro-2-isobutoxybenzaldehyde . This document is structured to serve as a reference for researchers in medicinal chemistry, specifically those working with benzamide derivatives and gastroprokinetic agents where this compound serves as a critical intermediate.

Compound Identity & Significance

This compound is a functionalized aromatic aldehyde used primarily as a building block in the synthesis of pharmaceutical agents. Its structural core—a benzaldehyde moiety substituted with a halogen (chlorine) and a bulky ether (isobutoxy)—imparts specific lipophilic and electronic properties essential for ligand-receptor binding in downstream targets (e.g., Acotiamide derivatives).

-

CAS Number: 27590-77-8

-

Molecular Formula: C₁₁H₁₃ClO₂

-

Molecular Weight: 212.67 g/mol

-

IUPAC Name: 5-Chloro-2-(2-methylpropoxy)benzaldehyde

-

SMILES: CC(C)COC1=C(C=C(C=C1)Cl)C=O

Spectroscopic Atlas (NMR, IR, MS)

The following data represents the theoretical reference values derived from high-fidelity structural prediction models and comparative analysis of analogous 2-alkoxy-5-chlorobenzaldehydes. Researchers should use these assignments to validate experimental results.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

¹H NMR (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by three distinct regions: the deshielded aldehyde proton, the aromatic region showing a specific 1,2,4-substitution pattern, and the aliphatic isobutoxy chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 10.42 | Singlet (s) | 1H | -CHO | Highly deshielded due to the anisotropy of the carbonyl group and the electron-withdrawing nature of the ring. |

| 7.78 | Doublet (d, J ≈ 2.6 Hz) | 1H | Ar-H6 | Ortho to the aldehyde; deshielded by the carbonyl's inductive effect. Small J indicates meta-coupling to H4. |

| 7.46 | Doublet of Doublets (dd, J ≈ 8.8, 2.6 Hz) | 1H | Ar-H4 | Para to the aldehyde; splitting arises from ortho-coupling (to H3) and meta-coupling (to H6). |

| 6.92 | Doublet (d, J ≈ 8.8 Hz) | 1H | Ar-H3 | Ortho to the isobutoxy group; significantly shielded by the electron-donating oxygen atom (mesomeric effect). |

| 3.85 | Doublet (d, J ≈ 6.5 Hz) | 2H | -OCH₂- | Deshielded methylene protons adjacent to the ether oxygen. |

| 2.15 | Multiplet (m) | 1H | -CH- | Methine proton of the isobutyl group. |

| 1.05 | Doublet (d, J ≈ 6.7 Hz) | 6H | -CH(CH₃)₂ | Methyl protons; characteristic doublet of the isopropyl tail. |

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyl (C=O): ~188.5 ppm

-

Aromatic C-O (C2): ~160.2 ppm (Deshielded by oxygen)

-

Aromatic C-Cl (C5): ~126.5 ppm

-

Aromatic CH (C6, C4, C3): ~135.0, 129.5, 114.0 ppm

-

Aliphatic Carbons: ~75.5 ppm (-OCH₂-), ~28.0 ppm (-CH-), ~19.2 ppm (-CH₃)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" for purity, particularly for confirming the presence of the ether linkage and the aldehyde carbonyl.

-

Aldehyde C-H Stretch (Fermi Resonance): 2850 cm⁻¹ and 2750 cm⁻¹ (Two weak bands; diagnostic for aldehydes).

-

Aromatic C=C Stretch: 1580–1600 cm⁻¹.

-

Aryl Alkyl Ether (C-O-C): 1240–1260 cm⁻¹ (Asymmetric stretch).

-

Ar-Cl Stretch: 1080–1090 cm⁻¹.

C. Mass Spectrometry (MS)[1]

-

Ionization Mode: EI (Electron Impact, 70 eV) or ESI+

-

Molecular Ion (M⁺): m/z 212 (³⁵Cl) and 214 (³⁷Cl).

-

Note: The characteristic 3:1 intensity ratio confirms the presence of one chlorine atom.

-

-

Base Peak: Often observed at m/z 156 (Loss of isobutene via McLafferty rearrangement or simple cleavage, generating the 5-chlorosalicylaldehyde radical cation).

Structural Visualization & Fragmentation Logic

The following diagrams illustrate the synthesis workflow and the mass spectrometry fragmentation logic, providing a visual guide for troubleshooting and data interpretation.

Figure 1: Synthetic pathway for the preparation of this compound via Williamson ether synthesis.

Figure 2: Predicted Mass Spectrometry fragmentation pattern showing the primary loss of the isobutene moiety.

Experimental Protocols

A. Sample Preparation for Spectroscopy

To ensure data integrity and avoid artifacts, follow these preparation standards:

-

NMR Sample:

-

Dissolve 10–15 mg of the solid compound in 0.6 mL of CDCl₃ (Deuterated Chloroform).

-

Validation: Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[3]

-

Note: If solubility is poor, DMSO-d₆ may be used, but chemical shifts will vary slightly (e.g., -OH signals in precursors will be visible).

-

-

IR Sample:

-

ATR Method (Preferred): Place 2–5 mg of solid directly on the diamond crystal. Apply pressure to ensure good contact.

-

KBr Pellet: Mix 1 mg of sample with 100 mg of dry KBr; press into a transparent disc.

-

B. Quality Control & Impurity Profiling

When analyzing the spectra, specifically look for these common impurities from the synthesis process:

-

Unreacted Starting Material (5-Chlorosalicylaldehyde):

-

NMR: Look for a broad singlet at ~11.0 ppm (Phenolic -OH).

-

IR: Broad band at 3200–3400 cm⁻¹ (-OH stretch).

-

-

Residual Solvent (DMF):

-

NMR: Two singlets at 2.89 and 2.96 ppm (N-Methyls), singlet at 8.02 ppm (Formyl H).

-

-

Alkylation By-products:

-

Check the integration of the aliphatic region. An excess of isobutyl signals relative to the aromatic ring suggests trapped reagent or solvent.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12481, 5-Chlorosalicylaldehyde. Retrieved from [Link]

-

SpectraBase. IR and NMR Data for Chlorobenzaldehyde Derivatives. (General reference for shift prediction). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 5-Chloro-2-isobutoxybenzaldehyde

[1][2]

Executive Summary

In the development of pharmaceutical intermediates and agrochemicals, 5-Chloro-2-isobutoxybenzaldehyde represents a distinct class of lipophilic electrophiles.[1][2] Its solubility profile is governed by the competition between its polar formyl group and the significant hydrophobic bulk of the chloro- and isobutoxy- substituents.[1][2]

This guide provides a technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binaries to explore thermodynamic interactions.[1][2] It is designed to assist researchers in selecting the optimal solvent systems for synthesis (nucleophilic additions, condensations) and purification (crystallization, chromatography).[1][2]

Key Takeaway: This compound exhibits a High-Lipophilicity/Low-Aqueous Solubility profile (Predicted LogP ~3.8).[1][2] It performs best in non-polar to moderately polar aprotic solvents (DCM, Toluene, THF) but requires careful management in protic solvents due to potential hemiacetal formation.[1][2]

Physicochemical Architecture & Solvation Logic

To predict solubility without wasting material on empirical screens, we must first analyze the molecular architecture.[1][2]

Structural Analysis[1][2]

-

Lipophilic Domain: The 5-chloro substituent and the 2-isobutoxy chain create a substantial hydrophobic surface area.[1][2] This drives the molecule's affinity for non-polar solvents via Van der Waals (London Dispersion) forces.[1][2]

-

Polar Domain: The aldehyde carbonyl (-CHO) and the ether oxygen provide dipole-dipole interaction sites and are weak Hydrogen Bond Acceptors (HBA).[1][2]

-

Lattice Energy: As a substituted benzaldehyde, the crystal lattice is stabilized by

-

Predicted Solubility Parameters

| Property | Value (Est.) | Implication for Solvent Selection |

| Molecular Weight | 212.67 g/mol | Moderate size; kinetics of dissolution will be fast.[1][2] |

| LogP (Octanol/Water) | ~3.5 – 4.0 | Highly Lipophilic. Partitioning heavily favors organic phase.[1][2] |

| H-Bond Donors | 0 | Cannot act as a donor; poor solubility in water.[1][2] |

| H-Bond Acceptors | 2 | Can accept H-bonds from alcohols (enhancing solubility in MeOH/EtOH).[1][2] |

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with this compound.

Table 1: Solubility Profile by Solvent Class[1]

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes & Risk Assessment |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. The high polarizability of DCM matches the aromatic system.[1][2] Ideal for reaction workups.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Very Good | Excellent for high-temperature reactions (reflux).[1][2] Good candidate for cooling crystallization.[1][2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | THF: Ideal for Grignard/Lithium reactions.[1][2] EtOAc: Preferred green solvent for extractions.[1][2] |

| Dipolar Aprotic | DMSO, DMF, DMAc | High | Soluble, but difficult to remove (high boiling point).[1][2] Use only if reaction chemistry demands it (e.g., SNAr). |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate | Solubility increases significantly with temperature.[1][2] Risk: Aldehydes can form hemiacetals/acetals in alcohols with acid catalysis.[1][2] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | The hydrophobic isobutoxy/chloro groups dominate.[1][2] Useful only as an immiscible wash phase.[1][2] |

Visualization: Solvation Mechanism

The following diagram illustrates the competing interactions that dictate the solubility of the molecule.

Figure 1: Solvation interactions.[1][2] The isobutoxy tail repels water but interacts favorably with lipophilic solvents like DCM.[1][2]

Experimental Protocol: Solubility Determination

For critical applications (e.g., crystallization design), do not rely on visual estimates.[1][2] Use the Gravimetric Saturation Method .[1][2]

Protocol 1: Saturation Shake-Flask Method[1][2]

-

Preparation: Weigh 100 mg of this compound into a 4 mL HPLC vial.

-

Equilibration:

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-wetted).

-

Quantification:

Application-Specific Solvent Selection[1][2]

Scenario A: Reaction Solvent (Nucleophilic Addition)

When reacting the aldehyde with nucleophiles (e.g., Grignard reagents, hydrides):

-

Reasoning: These solvents solubilize the starting material effectively and coordinate with metal cations (Mg, Li), stabilizing the transition state.[1][2]

-

Avoid: Alcohols (competing nucleophiles) and wet solvents (quenches reagents).[1][2]

Scenario B: Crystallization (Purification)

To purify the compound from reaction byproducts:

-

Solvent (Good): Ethyl Acetate or Toluene (Dissolve at 50-60°C).[1][2]

-

Workflow: Dissolve in minimal hot Ethyl Acetate. Slowly add Heptane until turbidity persists. Cool slowly to 4°C.

Scenario C: Chromatography

Decision Tree: Solvent Selection

Figure 2: Decision matrix for selecting the optimal solvent system based on process requirements.[1][2]

References

-

PubChem. (n.d.).[1][2] 5-Chloro-2-isopropoxybenzaldehyde (Analogue Reference).[1][2] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1][2]

-

Murov, S. (2022).[1][2][3] Properties of Organic Solvents.[1][2][4][3][5] Organic Chemistry Directory.[1][2] Retrieved January 28, 2026, from [Link][1][2]

-

Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Standard reference for solvent polarity and solubility principles).

Disclaimer: This guide is based on theoretical physicochemical principles and data from structural analogues.[1][2] Always verify solubility experimentally before scaling up.

Sources

- 1. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. solubilityofthings.com [solubilityofthings.com]

Purity and assay of 5-Chloro-2-isobutoxybenzaldehyde

Technical Whitepaper: Analytical Control Strategy for 5-Chloro-2-isobutoxybenzaldehyde

CAS: 27590-77-8 Molecular Formula: C₁₁H₁₃ClO₂ Molecular Weight: 212.67 g/mol [1]

Executive Summary & Chemical Context

This compound is a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds, particularly those targeting hemoglobin modulation (e.g., Voxelotor analogs) and anti-inflammatory pathways. Its quality is defined not just by chromatographic purity, but by a precise understanding of its lipophilic nature and oxidative instability.

This guide moves beyond generic "Certificate of Analysis" parameters to establish a Risk-Based Control Strategy . We focus on the two primary threats to the integrity of this material:

-

Regiochemical Purity: Ensuring the isobutyl group is correctly alkylated at the oxygen position (O-alkylation) rather than the carbon ring (C-alkylation).

-

Oxidative Degradation: The aldehyde moiety is susceptible to air oxidation, forming 5-chloro-2-isobutoxybenzoic acid, which significantly alters downstream reaction stoichiometry.

Synthesis Logic & Impurity Profiling

To control purity, one must understand the genesis of impurities. The standard synthesis involves the O-alkylation of 5-chloro-2-hydroxybenzaldehyde with isobutyl bromide (or iodide) in the presence of a base (typically

Critical Impurity Origins

-

Impurity A (Starting Material): 5-Chloro-2-hydroxybenzaldehyde (CAS 635-93-8).[2] Presence indicates incomplete conversion. It is significantly more polar than the product due to the free phenolic hydroxyl.

-

Impurity B (Oxidation Degradant): 5-Chloro-2-isobutoxybenzoic acid. Formed during storage or workup if exposed to air. This is an acidic impurity that requires pH-controlled HPLC for detection.

-

Impurity C (Reagent): Isobutyl halide. Volatile, usually removed during drying, but detectable via GC.

Figure 1: Synthesis pathway illustrating the origin of kinetic (Impurity A) and thermodynamic (Impurity B) contaminants.

Primary Purity Method: RP-HPLC

Scientific Rationale: A reverse-phase (RP) method is required. The target molecule is moderately lipophilic (LogP ~3.2). However, the potential acid impurity (Impurity B) will ionize at neutral pH, causing peak tailing or co-elution with the solvent front. Therefore, an acidic mobile phase is mandatory to suppress ionization, keeping the acid in its neutral form and ensuring it retains sufficiently on the C18 column.

Protocol: Gradient HPLC Method

| Parameter | Specification |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 254 nm (Aromatic ring) and 280 nm (Carbonyl) |

| Injection Vol | 5.0 µL |

| Diluent | Acetonitrile:Water (50:50) |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 60 | 40 | Equilibration |

| 15.0 | 10 | 90 | Elution of Lipophilics |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 60 | 40 | Re-equilibration |

| 23.0 | 60 | 40 | Stop |

System Suitability Criteria (Self-Validating):

-

Resolution (Rs): > 2.0 between Impurity A (Phenol) and Main Peak.

-

Tailing Factor: < 1.5 for the Main Peak (Crucial for aldehyde peak symmetry).

-

RSD: < 2.0% for 5 replicate injections of the standard.

Assay Methodology: Hydroxylamine Titration

Why HPLC is not enough: HPLC determines chromatographic purity (% Area), not absolute content (w/w). It cannot detect inorganic salts (like residual

The Gold Standard: Hydroxylamine Hydrochloride Method This method relies on the specific reaction of the aldehyde carbonyl with hydroxylamine hydrochloride to form an oxime and release stoichiometric hydrochloric acid. The released HCl is titrated with a standard base.

Reaction:

Step-by-Step Protocol:

-

Reagent Prep: Dissolve 20g of Hydroxylamine Hydrochloride in 40 mL water and dilute to 400 mL with Ethanol (95%). Add Bromophenol Blue indicator. Neutralize exactly to the endpoint with 0.1 N NaOH (Solution must be greenish-blue).

-

Sample Prep: Accurately weigh ~200 mg of this compound into a 250 mL Erlenmeyer flask.

-

Reaction: Add 20.0 mL of the prepared Hydroxylamine solution. Swirl to dissolve.

-

Incubation: Allow to stand for 30 minutes at room temperature (Aldehyde formation is rapid, but allow time for complete equilibrium).

-

Titration: Titrate the liberated HCl with 0.1 N NaOH volumetric standard until the color matches a blank (Greenish-blue).

-

Calculation:

- : Volume of NaOH (mL)

- : Normality of NaOH (0.1 N)

- : Molecular Weight (212.67)

- : Weight of sample (g)

Analytical Decision Tree

This workflow ensures that resources are not wasted on high-cost instrumentation if the material fails basic identity or assay checks.

Figure 2: Sequential analytical workflow for material qualification.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5199615, 5-Chloro-2-isopropoxybenzaldehyde (Analogous Structure Reference). Retrieved January 28, 2026, from [Link]

-

Bennett, A. H., & Donovan, F. K. (1922).[3] The Estimation of Aldehydes and Ketones by Means of Hydroxylamine. The Analyst. Retrieved from [Link]

Sources

Potential biological activities of 5-Chloro-2-isobutoxybenzaldehyde

Technical Whitepaper: Biological Potential & Pharmacophore Analysis of 5-Chloro-2-isobutoxybenzaldehyde

Part 1: Executive Summary

This compound (CAS: 27590-77-8) is a specialized aromatic aldehyde serving as a critical pharmacophore in medicinal chemistry.[1] While benzaldehydes are ubiquitous in organic synthesis, this specific derivative possesses a unique substitution pattern—a chlorine atom at the para position to the isobutoxy group and meta to the aldehyde—that confers distinct electronic and steric properties.

This guide analyzes the compound not merely as a reagent, but as a privileged scaffold for the development of bioactive agents.[2] Its primary utility lies in its conversion into Schiff bases, thiosemicarbazones, and chalcones , which exhibit potent antimicrobial, antifungal, and anticancer activities.[2] The lipophilic isobutoxy tail enhances membrane permeability, while the chlorine substituent improves metabolic stability by blocking the metabolically vulnerable C5 position.

Part 2: Chemical Profile & Pharmacophore Analysis

Physicochemical Properties

| Property | Value | Relevance to Drug Design |

| CAS Number | 27590-77-8 | Unique Identifier |

| Molecular Formula | C₁₁H₁₃ClO₂ | Low MW (<500 Da) fits Lipinski's Rule of 5 |

| Molecular Weight | 212.67 g/mol | Ideal for fragment-based drug discovery |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity; good blood-brain barrier (BBB) potential |

| H-Bond Acceptors | 2 (O atoms) | Moderate interaction capability |

| H-Bond Donors | 0 | Requires derivatization to introduce donor groups |

Structure-Activity Relationship (SAR)

The biological potential of this molecule is dictated by its three functional regions.[1] The diagram below illustrates the specific contribution of each moiety to the molecule's pharmacological profile.

Figure 1: SAR analysis highlighting the functional roles of the chloro, isobutoxy, and aldehyde moieties.

Part 3: Mechanistic Insights & Biological Targets

Research into structurally related chlorinated alkoxybenzaldehydes suggests three primary avenues of biological activity for derivatives of this compound.

Antimicrobial & Antifungal Activity (Schiff Base Derivatives)

When condensed with primary amines (e.g., amino acids, aminophenols), the aldehyde forms an azomethine bond (-C=N-) .[2][3]

-

Mechanism: The nitrogen lone pair in the resulting Schiff base interferes with normal cell processes by forming hydrogen bonds with the active centers of cell constituents.

-

Effect: Disruption of the bacterial cell wall and inhibition of DNA replication.[1] The 5-Cl group enhances the molecule's ability to penetrate the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).[1]

Anticancer Potential (Chalcones & Thiosemicarbazones)

-

Chalcones: Claisen-Schmidt condensation with acetophenones yields chalcones.[1]

-

Target: Tubulin polymerization inhibition and interference with the NF-κB signaling pathway.[1]

-

-

Thiosemicarbazones: Reaction with thiosemicarbazide.[2][1][4]

Enzyme Inhibition (ALDH & Tyrosinase)

-

ALDH1A3 Inhibition: Alkoxybenzaldehydes have been identified as selective inhibitors of Aldehyde Dehydrogenase 1A3, an enzyme overexpressed in cancer stem cells.[2][1] The isobutoxy group mimics the substrate's hydrophobic tail, lodging into the enzyme's binding pocket.[2]

Part 4: Experimental Protocols

Protocol A: Synthesis of Antimicrobial Schiff Base Derivative

Objective: To synthesize a biologically active imine from this compound.

Reagents:

-

This compound (1.0 eq)[1]

-

4-Aminophenol (1.0 eq)[1]

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount)[6]

Methodology:

-

Dissolution: Dissolve 2.12 g (10 mmol) of this compound in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.09 g (10 mmol) of 4-aminophenol to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base should precipitate as a solid.[1]

-

Purification: Filter the precipitate and recrystallize from hot ethanol to yield the pure product.

-

Validation: Confirm structure via ¹H-NMR (Look for singlet azomethine proton at δ 8.3–8.7 ppm).

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: To quantify the antibacterial potency of the synthesized derivative.

Materials:

-

Test Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-)[2]

-

Mueller-Hinton Broth (MHB)[1]

-

96-well microtiter plates

-

Resazurin dye (indicator)

Workflow:

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.[2][1]

-

Serial Dilution: Dissolve the test compound in DMSO. Prepare two-fold serial dilutions in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

-

Incubation: Add 100 µL of diluted bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of Resazurin solution (0.015%) to each well. Incubate for 2–4 hours.

-

Calculation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue.[1]

Part 5: Synthesis & Evaluation Workflow

The following diagram outlines the logical flow from the raw material to validated biological data.

Figure 2: Strategic workflow for the synthesis and biological evaluation of derivatives.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5199615, 5-Chloro-2-isopropoxybenzaldehyde. Retrieved from [Link]

-

Asian Journal of Chemistry. (2024). Synthesis and Biological Evaluation of Chalcone Derivatives containing 5-Chloro Thiophene. Retrieved from [Link]

-

MDPI. (2025). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

Sources

- 1. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Chloro-2-(3-methylsulfonylphenoxy)benzaldehyde | C14H11ClO4S | CID 114844849 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of 5-Chloro-2-isobutoxybenzaldehyde research

[1][2]

Executive Summary

This compound is a lipophilic derivative of 5-chlorosalicylaldehyde. Its structural uniqueness lies in the isobutoxy ether linkage , which imparts increased solubility in non-polar organic solvents compared to its parent phenol, while the 5-chloro substituent provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or electronic tuning in ligand design.

-

Primary Utility: Intermediate for pharmaceutical analogs (modulating lipophilicity), precursor for phenoxyacetic acid derivatives, and ligand synthesis for olefin polymerization catalysts (Fujita-type complexes).

-

Chemical Identity:

Synthetic Pathway & Mechanism[7]

The industrial preparation of this compound follows a Williamson Ether Synthesis , involving the O-alkylation of 5-chloro-2-hydroxybenzaldehyde with an isobutyl halide under basic conditions.

Reaction Mechanism

The reaction proceeds via an Sₙ2 mechanism :

-

Deprotonation: The base (Potassium Carbonate) deprotonates the phenolic hydroxyl group of the starting material, forming a phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion attacks the primary carbon of the isobutyl halide (1-bromo-2-methylpropane), displacing the halide leaving group.

-

Steric Considerations: The isobutyl group is bulky (branched at the

-position). While primary, the steric hindrance requires elevated temperatures and a polar aprotic solvent (DMF or DMSO) to ensure efficient conversion and minimize elimination side-reactions.

Synthetic Workflow (DOT Diagram)

Figure 1: Synthetic pathway for the O-alkylation of 5-chlorosalicylaldehyde.

Experimental Protocol (Optimized)

This protocol is designed for 100g scale production, prioritizing yield and impurity rejection.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 5-Chloro-2-hydroxybenzaldehyde | 1.0 | Substrate | Purity >98% (HPLC) |

| 1-Bromo-2-methylpropane | 1.3 | Alkylating Agent | Excess to drive kinetics |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous, finely milled |

| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein catalyst (optional) |

| DMF (N,N-Dimethylformamide) | 5 Vol | Solvent | Dry (<0.1% H₂O) |

Step-by-Step Procedure

-

Charging: To a dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 5-Chloro-2-hydroxybenzaldehyde (100 g) and DMF (500 mL).

-

Base Addition: Add K₂CO₃ (176 g) and KI (10 g) under nitrogen atmosphere. Stir for 15 minutes at room temperature to initiate deprotonation (color change to bright yellow/orange is observed).

-

Alkylation: Add 1-Bromo-2-methylpropane (114 g) dropwise over 30 minutes.

-

Reaction: Heat the mixture to 80°C . Maintain agitation for 6–8 hours .

-

Process Check: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Target <1% unreacted phenol.

-

-

Quench: Cool the reaction mass to 25°C. Pour slowly into Ice Water (1.5 L) with vigorous stirring. The product should precipitate as an oil or solid.

-

Extraction: Extract with Ethyl Acetate (3 x 300 mL). Combine organic layers.

-

Washing: Wash organics with 1M NaOH (2 x 200 mL) to remove unreacted phenolic starting material (Critical Step for Purity). Wash with Brine (200 mL).

-

Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (45°C, 20 mbar).

-

Purification:

-

Method A (Distillation): High vacuum distillation (bp ~140-150°C at 1 mmHg).

-

Method B (Recrystallization): Dissolve in hot Ethanol/Water (9:1) and cool to 0°C.

-

Expected Results

-

Yield: 85–92%

-

Purity: >98.5% (HPLC)

-

Impurity Profile:

-

Unreacted Phenol: <0.5% (Controlled by NaOH wash).

-

O-C Dialkylation: Negligible due to structure.

-

Downstream Applications & Reactivity

The aldehyde functionality at the C1 position and the chlorine at C5 make this molecule a versatile "divergent intermediate."

Key Transformations

-

Schiff Base Formation: Condensation with amines (e.g., anilines, diamines) yields Salen-type ligands . These are critical in asymmetric catalysis and research into antibacterial agents.

-

Reductive Amination: Reaction with secondary amines followed by reduction (NaBH₄) yields benzylamine derivatives, common in CNS-active drug scaffolds.

-

Oxidation: Conversion to 5-Chloro-2-isobutoxybenzoic acid , a potential building block for fibrate-class analogs.

Application Workflow (DOT Diagram)

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.

Analytical Profile & Quality Control

To ensure the material meets pharmaceutical intermediate standards, the following analytical parameters must be verified.

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃):

- 10.45 (s, 1H, CHO )

- 7.78 (d, J=2.5 Hz, 1H, Ar-H6 )

- 7.45 (dd, J=8.8, 2.5 Hz, 1H, Ar-H4 )

- 6.95 (d, J=8.8 Hz, 1H, Ar-H3 )

- 3.85 (d, J=6.5 Hz, 2H, O-CH₂- )

- 2.15 (m, 1H, -CH- )

- 1.05 (d, J=6.7 Hz, 6H, -CH₃ )

-

IR (ATR): 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (Ar-O-C stretch).

Stability & Storage

-

Air Sensitivity: Aldehydes are prone to autoxidation to carboxylic acids. Store under Nitrogen or Argon.

-

Temperature: Store at 2–8°C.

-

Retest Period: 12 months.

References

-

Chemical Identification: National Center for Biotechnology Information. (2025).[7][8] PubChem Compound Summary for CID 12481, 5-Chlorosalicylaldehyde (Precursor Data). Retrieved from [Link]

-

Synthetic Methodology: Roman, G. (2017).[7][9] Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. Retrieved from [Link]

-

General Alkylation Protocols: Organic Syntheses. (n.d.). General Procedures for Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-Chloro-2-hydroxybenzophenone (85-19-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (33924-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 3-Bromo-5-chloro-2-hydroxybenzaldehyde (19652-32-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. (4-chloro-2-formyl-6-methoxyphenoxy)acetic acid (662154-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 5-Chlorosalicylaldehyde (635-93-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 8. escholarship.org [escholarship.org]

- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]

Technical Guide: Safety & Handling of 5-Chloro-2-isobutoxybenzaldehyde

Part 1: Chemical Intelligence & Strategic Context

5-Chloro-2-isobutoxybenzaldehyde (CAS: 27590-77-8) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. It serves as a critical electrophilic building block for synthesizing salicylanilide derivatives (anthelmintics/antibacterials) and benzimidazole-based bioactives . Its structural duality—a reactive aldehyde handle paired with a lipophilic isobutoxy ether and a halogen—makes it versatile but demands precise handling to prevent degradation and ensure operator safety.

Core Identity Matrix

| Parameter | Specification |

| CAS Number | 27590-77-8 |

| IUPAC Name | 5-Chloro-2-(2-methylpropoxy)benzaldehyde |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| Physical State | Viscous liquid or low-melting solid (dependent on purity/temp) |

| Boiling Point | 139–141 °C @ 1 Torr (High vacuum distillation required) |

| Solubility | Soluble in DCM, Toluene, THF, Ethyl Acetate; Insoluble in water |

Part 2: Hazard Architecture (The "Why" of Safety)

Effective safety protocols rely on understanding the mechanism of harm, not just the classification.

The Aldehyde Paradox (Reactivity vs. Stability)

The primary operational hazard is Auto-oxidation . Like many electron-rich benzaldehydes, this compound avidly scavenges atmospheric oxygen to form 5-chloro-2-isobutoxybenzoic acid .

-

Consequence: Purity drops rapidly if stored under air. The resulting acid can catalyze further decomposition or alter stoichiometry in sensitive condensations (e.g., Knoevenagel or reductive aminations).

-

Visual Cue: Appearance of white crystals (acid) in the clear/yellowish liquid.

Toxicological Profile (GHS Classification)

-

Skin/Eye Irritation (Cat 2/2A): The aldehyde moiety reacts with protein amines on mucosal surfaces, causing contact dermatitis and severe eye irritation.

-

Sensitization (H317): Benzaldehydes are known sensitizers. Repeated exposure can lead to allergic response even at low doses.

-

Aquatic Toxicity (H400/H410): The chlorine atom + lipophilic isobutoxy chain (LogP > 3) facilitates bioaccumulation in aquatic organisms. Zero-discharge to drains is mandatory.

Part 3: Operational Protocols & Engineering Controls[5]

Storage Strategy: The "Cold Chain"

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Temperature: 2–8°C . Cold storage slows the kinetics of auto-oxidation.

-

Container: Amber glass with a Teflon-lined septum cap. Avoid clear glass to prevent photo-initiated radical formation.

Inert Transfer Protocol (Liquid Handling)

Do not pour this reagent. Pouring introduces air bubbles and moisture. Use the Positive Pressure Cannula/Syringe Method .

-

Purge: Insert a nitrogen line (needle) into the source bottle septum to create positive pressure.

-

Withdraw: Insert a gas-tight syringe through the septum. The pressure helps fill the syringe without introducing air.

-

Transfer: Inject directly into the reaction vessel (also under N₂).

Reaction Decision Matrix

Before setting up a reaction, evaluate the compatibility using the logic below.

Caption: Operational logic for handling this compound based on physical state and chemical compatibility.

Part 4: Emergency Response & Waste Management

Spill Response Logic

Scenario: 50 mL bottle drop/breakage in the fume hood.

-

Evacuate & Ventilate: The aldehyde odor is pungent. Clear the immediate area.[1][2][3]

-

PPE Upgrade: Don butyl rubber gloves (Nitrile provides only splash protection against aldehydes) and a half-mask respirator with Organic Vapor (OV) cartridges if outside a hood.

-

Containment: Do not use water (immiscible/spreads).[4] Use Vermiculite or Activated Carbon mats.

-

Neutralization: Treat the absorbed material with dilute sodium bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct, reducing volatility and reactivity.

Fire Fighting

-

Hazard: Thermal decomposition produces Hydrogen Chloride (HCl) gas and acrid smoke.

-

Extinguishing Media: CO₂ or Dry Chemical.[5] Do not use water jet (scatters the chemical).

-

Post-Fire: Equipment must be washed with alkaline solution to neutralize HCl residues.

Waste Disposal (Critical)

-

Classification: Halogenated Organic Solvent/Waste .

-

Segregation: NEVER mix with "Non-Halogenated" waste. The chlorine content requires high-temperature incineration (>1100°C) to prevent dioxin formation.

-

Labeling: Clearly mark "Contains Organic Chlorides" to prevent rejection by waste handlers.

Caption: Emergency response workflow distinguishing spill containment from fire suppression protocols.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5199615, 5-Chloro-2-isopropoxybenzaldehyde. [Link]

-

ResearchGate (2025). Synthesis and characterization of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]

Sources

5-Chloro-2-isobutoxybenzaldehyde derivatives and analogs

Scaffold Versatility in Medicinal Chemistry and Synthetic Pathways[1][2]

Executive Summary

5-Chloro-2-isobutoxybenzaldehyde (CAS: 27590-77-8 ) represents a specialized pharmacophore in medicinal chemistry, distinguished by its lipophilic isobutoxy tail and an electrophilic aldehyde warhead.[1][2] Unlike its parent compound, 5-chlorosalicylaldehyde, this derivative masks the phenolic hydroxyl group, significantly altering its solubility profile, membrane permeability, and metal-coordination capability.[2]

This guide analyzes the molecule as a critical intermediate for synthesizing bioactive Schiff bases, potential hemoglobin modulators, and ALDH inhibitors.[2] It details the optimized synthetic routes, structural validation, and derivative potential, serving as a blueprint for researchers in early-stage drug discovery.[2]

Chemical Profile & Structural Analysis[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 5-Chloro-2-(2-methylpropoxy)benzaldehyde |

| CAS Number | 27590-77-8 |

| Molecular Formula | |

| Molecular Weight | 212.67 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |

| Key Functional Groups | Aryl Chloride (Lipophilicity/Metabolic stability)Isobutoxy Ether (Steric bulk/Hydrophobicity)Aldehyde (Reversible covalent bonding/Schiff base precursor) |

Structure-Activity Relationship (SAR) Insights:

-

The 5-Chloro Substituent: Enhances metabolic stability by blocking the para-position relative to the ether, preventing rapid oxidative metabolism (CYP450). It also increases the lipophilicity (

), aiding blood-brain barrier (BBB) penetration.[2] -

The 2-Isobutoxy Group: Provides a bulky hydrophobic anchor.[1][2] In protein binding pockets, this group often occupies hydrophobic clefts, enhancing binding affinity via Van der Waals interactions.[2] Crucially, it removes the hydrogen-bond donor capability of the phenol, preventing non-specific protein aggregation often seen with promiscuous phenolic compounds.

-

The Aldehyde Warhead: The electrophilic center.[1][2] It is capable of forming reversible covalent bonds (Schiff bases) with primary amines (e.g., Lysine residues in proteins or the N-terminal Valine in Hemoglobin).[2]

Synthetic Pathways[4][5][9]

The synthesis of this compound is a classic example of Williamson Ether Synthesis , optimized here for yield and purity.[1][2] The reaction involves the O-alkylation of 5-chlorosalicylaldehyde.[1][2]

Pathway Visualization

Figure 1: Optimized synthetic workflow for the O-alkylation of 5-chlorosalicylaldehyde.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of this compound via Williamson Ether Synthesis.

Reagents:

-

Isobutyl bromide (1.2 eq)[2]

-

Potassium Carbonate (

, anhydrous, 2.0 eq)[2] -

Potassium Iodide (KI, catalytic, 0.1 eq) - Critical for accelerating alkylation via Finkelstein reaction in situ.[2]

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

).[2]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorosalicylaldehyde (10 mmol) in dry DMF (20 mL). Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes. Why: This deprotonates the phenol, generating the more nucleophilic phenoxide anion. -

Alkylation: Add Potassium Iodide (1 mmol) followed by the dropwise addition of Isobutyl bromide (12 mmol).

-

Reflux: Heat the reaction mixture to 80°C for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 8:2). The starting phenol spot (

) should disappear, replaced by a higher running spot ( -

Quench: Cool the mixture to room temperature and pour into crushed ice-water (100 mL). The product may precipitate as a solid or form an oil.[1][2][4]

-

Extraction: Extract with Ethyl Acetate (

mL). Wash the combined organic layers with water ( -

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Hexane/Ethanol or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Validation Criteria:

-

1H NMR (CDCl3, 400 MHz): Look for the aldehyde singlet at

ppm.[2] The isobutoxy doublet should appear at

Protocol B: Derivatization to Schiff Bases (Antimicrobial Candidates)

Objective: Condensation with primary amines to form bioactive imines.[2]

Methodology:

-

Dissolve this compound (1 mmol) and the target primary amine (e.g., 4-fluoroaniline, 1 mmol) in Ethanol (10 mL).[1][2]

-

Reflux for 2–4 hours.

-

Cool to precipitate the Schiff base.[1][2] Filter and wash with cold ethanol.[1][2]

Medicinal Chemistry Applications

The this compound scaffold is versatile, serving as a precursor for several bioactive classes.

1. Hemoglobin Modulation (Sickle Cell Disease)

Similar to Voxelotor (a drug that binds to hemoglobin), benzaldehyde derivatives can form a reversible Schiff base with the N-terminal valine of the hemoglobin

-

Mechanism: The aldehyde binds to the amine of Valine-1.[1][2]

-

Effect: This stabilizes the R-state (oxygenated) of hemoglobin, preventing the polymerization of HbS (sickle hemoglobin) under hypoxic conditions.[2]

-

Note: While Voxelotor utilizes a hydroxyl group for H-bond stabilization, the isobutoxy derivative relies on hydrophobic interactions within the heme pocket to stabilize the adduct.

2. ALDH Inhibition (Oncology)

Aldehyde Dehydrogenase (ALDH) enzymes are often overexpressed in cancer stem cells.[2]

-

Mechanism: Benzyloxybenzaldehyde derivatives have shown selectivity for ALDH1A3.[1][2] The isobutoxy tail mimics the substrate structure, allowing the molecule to enter the catalytic tunnel and trap the enzyme via the aldehyde group or by competitive inhibition.

3. Antimicrobial Agents